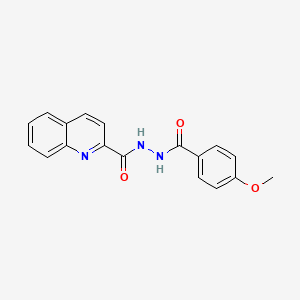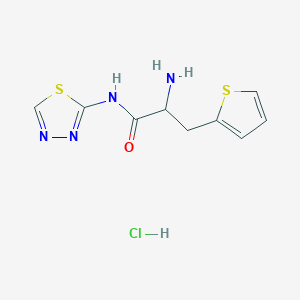
2-Thiophenepropanamide,3,4-thiadiazol-2-yl-, monohydrochloride, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-yl-propanamide is a heterocyclic compound that contains both thiadiazole and thiophene rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-yl-propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the thiadiazole ring. This intermediate can then be reacted with a thiophene derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-yl-propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-yl-propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-amino-1,3,4-thiadiazole derivatives
Uniqueness
2-amino-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-yl-propanamide is unique due to the presence of both thiadiazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
85369-16-0 |
|---|---|
Molecular Formula |
C9H11ClN4OS2 |
Molecular Weight |
290.8 g/mol |
IUPAC Name |
2-amino-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C9H10N4OS2.ClH/c10-7(4-6-2-1-3-15-6)8(14)12-9-13-11-5-16-9;/h1-3,5,7H,4,10H2,(H,12,13,14);1H |
InChI Key |
FGUAJEOLYQXPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)NC2=NN=CS2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


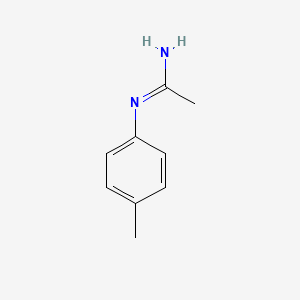
![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)
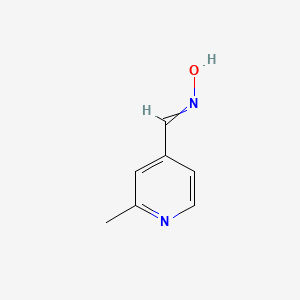
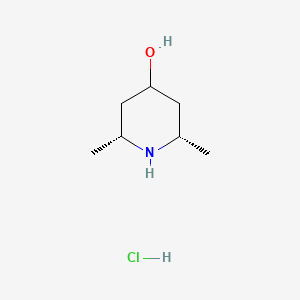
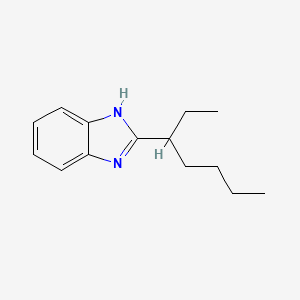
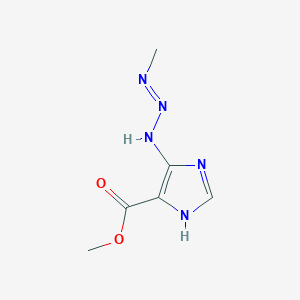

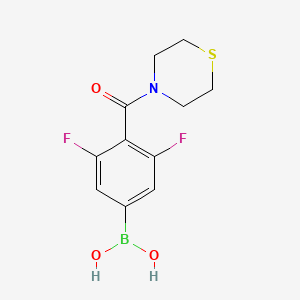
![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)
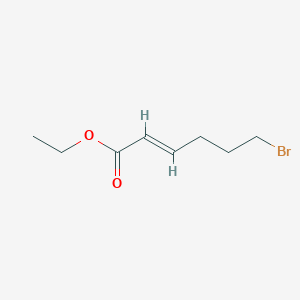
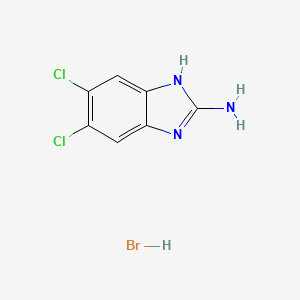

![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)
